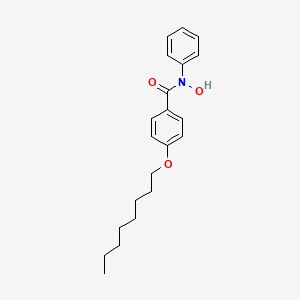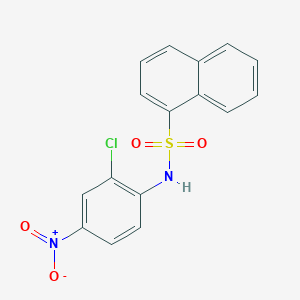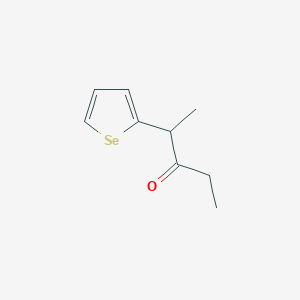
2-(Selenophen-2-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Selenophen-2-yl)pentan-3-one is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Selenophen-2-yl)pentan-3-one typically involves the reaction of lithiated selenophene with N,N-dimethylbenzamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Selenophen-2-yl)pentan-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the compound into selenophenyl alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenophenyl alcohols. Substitution reactions can introduce a variety of functional groups onto the selenophene ring, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-(Selenophen-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(Selenophen-2-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Selenophen-2-yl)pentan-3-one include other selenophenes and thiophenes, such as:
2-(Thiophen-2-yl)pentan-3-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
2-(Furan-2-yl)pentan-3-one: An oxygen analog with distinct electronic properties compared to the selenium-containing compound.
Uniqueness
This compound is unique due to the presence of selenium, which imparts different electronic and steric properties compared to its sulfur and oxygen analogs.
Propiedades
Número CAS |
106723-46-0 |
|---|---|
Fórmula molecular |
C9H12OSe |
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
2-selenophen-2-ylpentan-3-one |
InChI |
InChI=1S/C9H12OSe/c1-3-8(10)7(2)9-5-4-6-11-9/h4-7H,3H2,1-2H3 |
Clave InChI |
TZFZEKXLWOAGJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C1=CC=C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


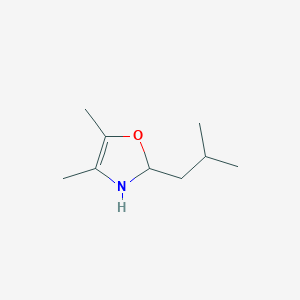
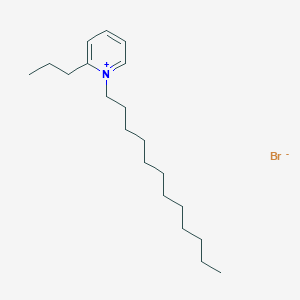
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

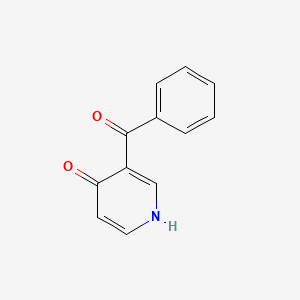
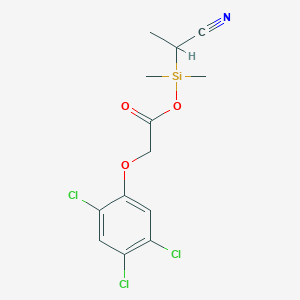
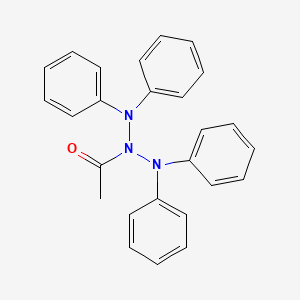
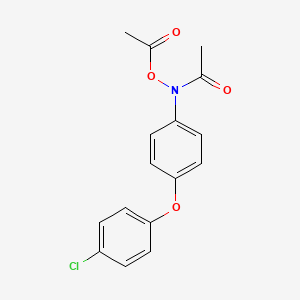

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
